CLK2 Preferential Inhibition: SRI-29329 Demonstrates ~5-Fold Selectivity Over CLK1 and CLK4
SRI-29329 (compound 8 in the original publication) exhibits approximately 5-fold selectivity for CLK2 (IC₅₀ = 16 nM) over CLK1 (IC₅₀ = 78 nM) and CLK4 (IC₅₀ = 86 nM) [1]. This represents a distinct selectivity profile within the CLK inhibitor class: first-generation CLK inhibitors such as TG003 preferentially inhibit CLK1 and CLK4 (IC₅₀ values of 20 nM and 15 nM, respectively) with substantially weaker CLK2 activity, while SRI-29329's selectivity vector is inverted [2].
| Evidence Dimension | CLK isoform inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | CLK1 IC₅₀ = 78 nM; CLK2 IC₅₀ = 16 nM; CLK4 IC₅₀ = 86 nM; CLK2/CLK1 selectivity ratio ≈ 4.9-fold |
| Comparator Or Baseline | TG003: CLK1 IC₅₀ = 20 nM, CLK4 IC₅₀ = 15 nM (weaker CLK2 activity) |
| Quantified Difference | SRI-29329: ~5-fold CLK2-over-CLK1 selectivity; TG003: CLK1/4 preference over CLK2 |
| Conditions | In vitro kinase inhibition assays; recombinant CLK1, CLK2, CLK4 enzymes |
Why This Matters
This inverted selectivity vector enables researchers to discriminate CLK2-dependent phenotypes from CLK1/4-dependent phenotypes, a distinction not achievable with first-generation CLK inhibitors that preferentially target CLK1/4.
- [1] Shi Y, et al. A triple exon-skipping luciferase reporter assay identifies a new CLK inhibitor pharmacophore. Bioorg Med Chem Lett. 2017 Feb 1;27(3):406-412. View Source
- [2] MedChemExpress. TG003 Product Datasheet. HY-15338. View Source
